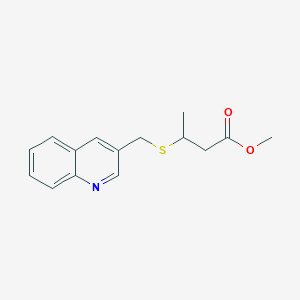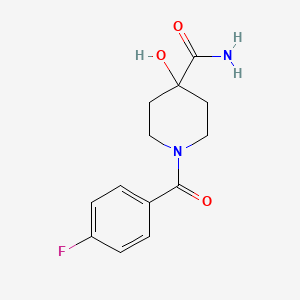![molecular formula C12H17ClN2O3S B7049467 5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide](/img/structure/B7049467.png)
5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(chloromethyl)benzenesulfonyl chloride.
Formation of the Intermediate: This intermediate is then reacted with 5-aminopentanamide under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Ensuring proper ventilation and safety protocols to handle the chloromethyl and sulfonyl chloride intermediates, which can be hazardous.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The sulfonylamino group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond in the pentanamide chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidized or Reduced Forms: Products with altered oxidation states of the sulfur atom.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes or receptors, depending on its functional groups.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
4-(Chloromethyl)benzenesulfonamide: Shares the chloromethyl and sulfonamide groups but lacks the pentanamide chain.
N-(4-Chloromethylphenyl)sulfonylacetamide: Similar structure but with an acetamide group instead of a pentanamide chain.
Uniqueness:
Functional Group Diversity: The combination of chloromethyl, sulfonylamino, and pentanamide groups makes it unique.
Properties
IUPAC Name |
5-[[4-(chloromethyl)phenyl]sulfonylamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c13-9-10-4-6-11(7-5-10)19(17,18)15-8-2-1-3-12(14)16/h4-7,15H,1-3,8-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMYBNFXGSSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)NCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7049388.png)
![N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7049396.png)
![4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7049415.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B7049425.png)
![4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7049427.png)
![2-N,2-N-dimethyl-6-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7049434.png)
![3-[4-[Cyano(phenyl)methyl]piperazin-1-yl]propanenitrile](/img/structure/B7049437.png)


![3-methyl-N-[(4-methylsulfonylphenyl)methyl]oxan-4-amine](/img/structure/B7049469.png)
![5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide](/img/structure/B7049476.png)

![1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7049490.png)
![N-[1-(thiadiazol-4-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049498.png)
